N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole structure fused with an isoxazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with β-keto esters or β-diketones.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole core with the isoxazole derivative using reagents such as palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole and isoxazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like piperonyl butoxide.
Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-23-15-4-2-3-12(7-15)17-9-14(21-26-17)10-19(22)20-13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBDLVTVUUKLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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